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Compound of Interest

(s)-3-Phenylpyrrolidine
Compound Name:
hydrochloride

Cat. No.: B569222

CAS Number: 1094670-20-8

This technical guide provides a comprehensive overview of (S)-3-Phenylpyrrolidine
hydrochloride, a chiral pyrrolidine derivative of significant interest to researchers, scientists,
and drug development professionals. This document outlines its physicochemical properties,
potential synthesis routes, and explores its prospective applications in medicinal chemistry,
particularly in the context of drug discovery for central nervous system (CNS) disorders.

Chemical and Physical Properties

(S)-3-Phenylpyrrolidine hydrochloride is a chiral compound featuring a five-membered
nitrogen-containing pyrrolidine ring with a phenyl group at the 3-position.[1] The hydrochloride
salt form generally enhances its water solubility, a favorable characteristic for pharmaceutical
applications.[1]

Table 1: Physicochemical Properties of (S)-3-Phenylpyrrolidine Hydrochloride
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Property Value Source(s)
CAS Number 1094670-20-8 [21[31141[5]
Molecular Formula C10H14CIN [41[5]
Molecular Weight 183.68 g/mol [2][41[5]
Appearance Solid

Purity =97% [41[5]

2-8°C under inert gas
Storage Temperature ]
(Nitrogen or Argon)

Note: A definitive melting point for (S)-3-Phenylpyrrolidine hydrochloride is not consistently
reported in the available literature.

Synthesis and Manufacturing

The enantioselective synthesis of 3-substituted pyrrolidines is a critical area of research in
organic chemistry. While a specific, detailed experimental protocol for the commercial synthesis
of (S)-3-Phenylpyrrolidine hydrochloride is not publicly available, several asymmetric
synthesis strategies for the pyrrolidine ring system have been described in the scientific
literature. These methods often serve as the foundation for producing enantiomerically pure
compounds like the (S)-enantiomer of 3-phenylpyrrolidine.

Common strategies for the asymmetric synthesis of pyrrolidines include:

o Catalytic Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral
precursor, such as a pyrrole or pyrroline derivative, using a chiral catalyst to induce
stereoselectivity.

e Asymmetric 1,3-Dipolar Cycloaddition: This powerful reaction involves the [3+2]
cycloaddition of an azomethine ylide with an alkene, where chirality is introduced through the
use of a chiral ligand or catalyst.[1]

o Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such
as amino acids like L-aspartic acid, which possess the desired stereochemistry that is then
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carried through a series of reactions to form the target pyrrolidine.

A potential conceptual pathway for the synthesis of (S)-3-Phenylpyrrolidine could involve the
asymmetric reduction of a suitable precursor or a stereoselective alkylation of a chiral
pyrrolidine synthon.

Experimental Workflow: Conceptual Asymmetric Synthesis

Below is a generalized workflow illustrating a potential asymmetric synthesis approach.
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Conceptual Asymmetric Synthesis of (S)-3-Phenylpyrrolidine
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Caption: Conceptual workflow for asymmetric synthesis.

Biological Activity and Potential Applications
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The 3-phenylpyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in
numerous biologically active compounds. While direct experimental data on the biological
activity of (S)-3-Phenylpyrrolidine hydrochloride is limited in publicly accessible literature,
the structural motif is strongly associated with activity at monoamine transporters, particularly
the dopamine transporter (DAT).

Dopamine Transporter (DAT) Affinity

Structurally related phenylpyrrolidine derivatives have been shown to exhibit significant affinity
for the dopamine transporter. The stereochemistry of these compounds often plays a crucial
role in their binding affinity and selectivity. For instance, studies on related compounds have
indicated that the (S)-enantiomer can display a higher affinity for DAT compared to the (R)-
enantiomer.

The dopamine transporter is a key protein in the central nervous system responsible for the
reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic
neurotransmission. Modulation of DAT activity is a therapeutic strategy for a range of
neurological and psychiatric disorders, including Parkinson's disease, attention deficit
hyperactivity disorder (ADHD), and substance abuse.

Potential as a CNS Drug Discovery Scaffold

Given the established link between the phenylpyrrolidine scaffold and dopamine transporter
affinity, (S)-3-Phenylpyrrolidine hydrochloride serves as a valuable building block for the
synthesis of novel CNS drug candidates. Its chiral nature allows for the development of
stereochemically pure compounds, which can lead to improved efficacy and reduced off-target
side effects.

Logical Relationship: From Scaffold to Therapeutic Potential

The following diagram illustrates the logical progression from the chemical structure to its
potential therapeutic applications.
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Therapeutic Potential of (S)-3-Phenylpyrrolidine Scaffold
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Caption: From chemical scaffold to therapeutic potential.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and biological evaluation of (S)-3-
Phenylpyrrolidine hydrochloride are not readily available in the public domain. Researchers
interested in working with this compound would typically need to develop or adapt protocols
based on the broader literature for the synthesis of chiral pyrrolidines and the assessment of
dopamine transporter activity.
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A general protocol for evaluating the binding affinity of a compound for the dopamine
transporter would involve a competitive radioligand binding assay.

Table 2: Generalized Protocol for DAT Binding Assay

Step Procedure

Isolate synaptosomes from a brain region rich in
1. Preparation of Synaptosomes dopamine transporters (e.g., striatum) from a

suitable animal model.

Incubate the synaptosomes with a known
radioligand for DAT (e.g., [BH]WIN 35,428) and

varying concentrations of the test compound

2. Incubation

((S)-3-Phenylpyrrolidine hydrochloride).

) Separate the bound from the free radioligand by
3. Separation o
rapid filtration.

o Quantify the amount of bound radioactivity using
4. Quantification o S )
liquid scintillation counting.

Determine the ICso value (the concentration of
the test compound that inhibits 50% of the
) specific binding of the radioligand). The Ki
5. Data Analysis o
(inhibition constant) can then be calculated from
the ICso value using the Cheng-Prusoff

equation.

Safety and Handling

Safety data sheets (SDS) for (S)-3-Phenylpyrrolidine hydrochloride should be consulted
before handling. As with any chemical compound, appropriate personal protective equipment
(PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound should
be handled in a well-ventilated area.

Conclusion
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(S)-3-Phenylpyrrolidine hydrochloride is a valuable chiral building block with significant
potential in the field of drug discovery, particularly for the development of novel therapeutics
targeting the central nervous system. Its structural similarity to known dopamine transporter
ligands suggests that it and its derivatives may be potent and selective modulators of
dopaminergic signaling. Further research is warranted to fully elucidate its pharmacological
profile and to develop efficient and scalable synthetic routes to this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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